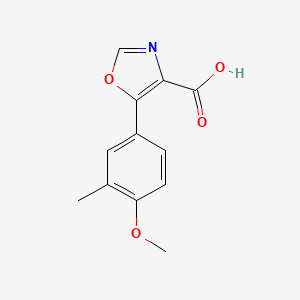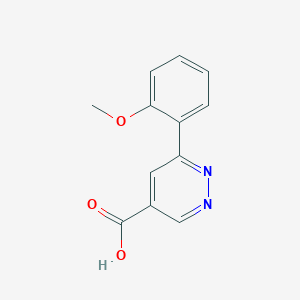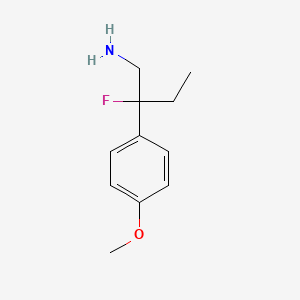
2-Fluoro-2-(4-méthoxyphényl)butan-1-amine
Vue d'ensemble
Description
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine, also known as FMBA, is an organic compound that is used in a variety of scientific research applications. FMBA has a broad range of properties that make it useful in numerous fields, including organic synthesis, drug design, and biochemistry. FMBA is a versatile building block for the synthesis of various compounds, and its mechanism of action has been studied in detail.
Applications De Recherche Scientifique
Pharmacologie : Recherche sur les antidépresseurs
En pharmacologie, ce composé a été exploré pour son rôle potentiel dans la synthèse des antagonistes du sous-type NR2B du récepteur NMDA . Ces antagonistes sont importants dans la recherche sur les antidépresseurs, car ils peuvent moduler les récepteurs NMDA impliqués dans la régulation de l'humeur et peuvent offrir de nouvelles voies pour traiter la dépression.
Science des matériaux : Revêtements à faible énergie superficielle
Le composé est utilisé dans la production de perfluoropolyéthers fonctionnels et d'oligomères de (méth)acrylate . Ces matériaux sont essentiels dans la création de revêtements à faible énergie superficielle, qui ont des applications dans la création de surfaces antiadhésives, de pièces de machines autolubrifiantes et de revêtements résistants à la saleté et aux taches.
Science de l'environnement : Études de sécurité et d'efficacité
2-Fluoro-2-(4-méthoxyphényl)butan-1-amine : fait partie d'un groupe de composés évalués pour leur sécurité et leur efficacité en tant qu'arômes dans l'alimentation animale . L'impact environnemental de ces composés est également évalué pour s'assurer qu'ils ne causent pas de dommages excessifs aux écosystèmes.
Chimie analytique : Réaction de Leimgruber-Batcho
Ce composé est utilisé en chimie analytique, en particulier dans la réaction de Leimgruber-Batcho , qui est une méthode de synthèse des indoles, une structure de base dans de nombreux produits naturels et produits pharmaceutiques.
Biochimie : Synthèse de molécules biologiquement actives
En biochimie, This compound sert de brique de construction pour la synthèse de diverses molécules biologiquement actives. Ces molécules comprennent des composés utilisés comme inhibiteurs de GSK-3β , qui sont importants dans la recherche sur des maladies comme la maladie d'Alzheimer et le trouble bipolaire.
Applications industrielles : Synthèse de médicaments antithrombotiques
Industriellement, c'est un réactif dans les réactions de couplage croisé de Suzuki-Miyaura , qui sont utilisées pour synthétiser des médicaments antithrombotiques. Ces médicaments sont essentiels pour prévenir la formation de caillots sanguins chez les patients à risque.
Arômes dans l'alimentation animale
Le composé fait partie du groupe chimique 21, qui comprend les cétones aromatiques et les esters apparentés utilisés comme arômes dans l'alimentation animale. L'Autorité européenne de sécurité des aliments a mené des études pour déterminer la sécurité et l'efficacité de ces composés pour toutes les espèces animales .
Synthèse organique : Précurseur pour l'alkylation
En synthèse organique, This compound est utilisé comme précurseur pour les réactions d'alkylation . Ce processus est fondamental dans la création d'une large gamme de composés organiques, notamment des produits pharmaceutiques et des produits agrochimiques.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various proteins such as tyrosine-protein kinases and ligand-activated transcription factors . These proteins play crucial roles in cellular processes such as cell proliferation, differentiation, migration, transformation, and programmed cell death .
Mode of Action
It can be inferred that the compound may interact with its targets through mechanisms such as free radical reactions , nucleophilic substitution, and oxidation . These interactions can lead to changes in the structure and function of the target proteins, thereby influencing cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence pathways related to angiogenesis, vascular development, and vascular permeability . The compound’s interaction with its targets can lead to changes in these pathways, resulting in downstream effects on cellular functions .
Result of Action
Based on the potential targets and pathways mentioned above, it can be inferred that the compound may influence cellular processes such as cell proliferation, differentiation, migration, transformation, and programmed cell death .
Analyse Biochimique
Biochemical Properties
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The interactions between 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine and biomolecules can be studied using techniques such as enzyme assays and protein binding studies .
Cellular Effects
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. The effects of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine on cells can be investigated using cell culture experiments and molecular biology techniques .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine involves its interactions with biomolecules at the molecular level. This compound may bind to specific receptors or enzymes, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine may change over time. This includes its stability, degradation, and long-term effects on cellular function. For example, the compound may degrade over time, leading to a decrease in its activity. Long-term exposure to 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine may also result in changes in cellular function, such as alterations in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it may exhibit toxic or adverse effects. For instance, high doses of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine may cause cellular toxicity or organ damage. The dosage effects of this compound can be studied using animal experiments and dose-response studies .
Metabolic Pathways
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine is involved in various metabolic pathways. It may be metabolized by specific enzymes, leading to the formation of metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The metabolic pathways of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine can be studied using techniques such as mass spectrometry and metabolic profiling .
Transport and Distribution
The transport and distribution of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine within cells and tissues involve specific transporters and binding proteins. This compound may be transported across cell membranes by active or passive transport mechanisms. Once inside the cells, it may bind to specific proteins, influencing its localization and accumulation. The transport and distribution of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine can be studied using techniques such as fluorescence microscopy and radiolabeling .
Subcellular Localization
The subcellular localization of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine affects its activity and function. This compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. The subcellular localization of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine can be studied using techniques such as immunofluorescence and subcellular fractionation .
Propriétés
IUPAC Name |
2-fluoro-2-(4-methoxyphenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-3-11(12,8-13)9-4-6-10(14-2)7-5-9/h4-7H,3,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBZXYOQKVJNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(C1=CC=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



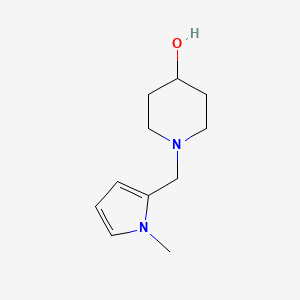
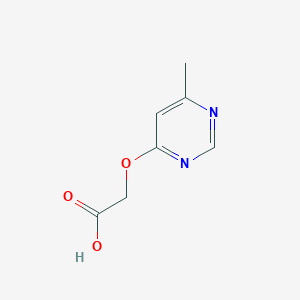
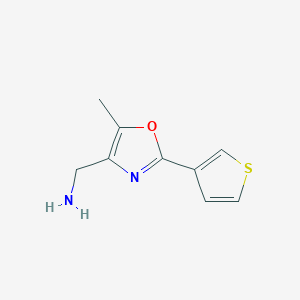
![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1470245.png)
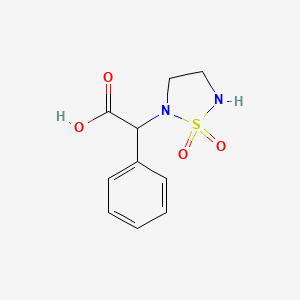
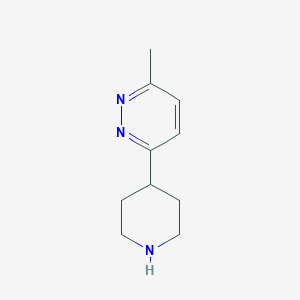
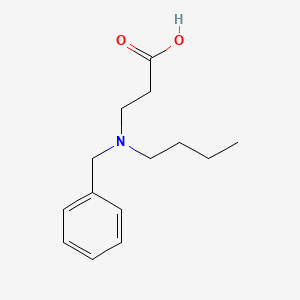
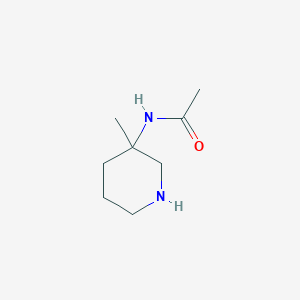
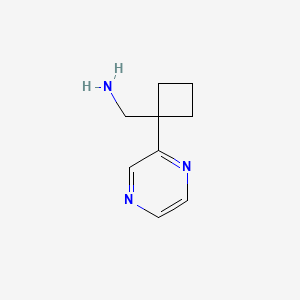

![(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine](/img/structure/B1470259.png)
